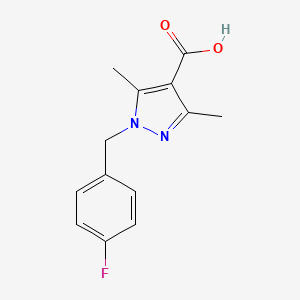

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It has an empirical formula of C10H9FN2 and a molecular weight of 176.19 . The compound contains a fluorobenzyl group, which is a benzyl group with a fluorine atom, and a pyrazole group, which is a heterocyclic aromatic organic compound. The carboxylic acid group is attached to the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy. Fluorine-19 NMR is particularly useful for analyzing fluorine-containing compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the thermophysical properties of similar compounds, such as 4-fluorobenzoic acid, have been evaluated using the NIST ThermoData Engine software package .Scientific Research Applications

Structural and Dynamic Properties

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and similar pyrazole-4-carboxylic acids have been extensively studied for their structural and dynamic properties in solid states. Research indicates polymorphism and solid-state proton transfer in some polymorphs of these compounds, which is significant for understanding their physical and chemical behaviors (Infantes et al., 2013).

Hydrogen Bonding Characteristics

The hydrogen bonding characteristics of pyrazole and isoxazole rings, which are closely related to this compound, have been studied. The research delves into how these rings, through hydrogen bonding, form various salts and cocrystals, impacting their potential applications in material science (Girisha et al., 2016).

Co-Crystal Formation

Studies on co-crystal formation involving compounds similar to this compound have been conducted, highlighting the potential of these compounds in forming complex molecular structures through donor-acceptor hydrogen bonds. Such structures are pivotal in the development of new materials and drugs (Claramunt et al., 2005).

Synthesis and Derivatives

Research has also focused on the synthesis of various derivatives of pyrazole-4-carboxylic acids. These derivatives have significant implications in the field of organic chemistry and pharmaceuticals, showing potential as chemical hybridizing agents in agriculture (Beck et al., 1988).

Xanthine Oxidase Inhibitory Activity

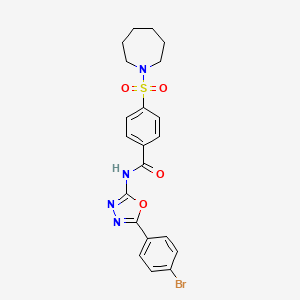

A study conducted on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, closely related to this compound, suggests potential xanthine oxidase inhibitory activity. This finding is significant for developing new therapeutic agents (Qi et al., 2015).

Molecular Conformation and Antibacterial Activities

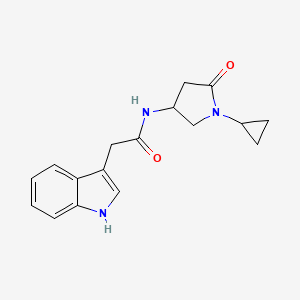

Some derivatives of pyrazole-4-carboxylic acids have been studied for their molecular conformation and hydrogen bonding, which are crucial for understanding their interaction with biological molecules. Additionally, certain derivatives exhibit antibacterial activities, suggesting their potential in antibiotic drug development (Bildirici et al., 2007).

Safety and Hazards

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVGYHOHYUZYEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile](/img/structure/B2361890.png)

![5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2361891.png)

![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)

![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)

![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)